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molecular formula C8H4BrNO B1291470 4-Bromo-3-formylbenzonitrile CAS No. 89003-95-2

4-Bromo-3-formylbenzonitrile

Cat. No. B1291470
M. Wt: 210.03 g/mol
InChI Key: BFXZVSRDZFPABM-UHFFFAOYSA-N
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Patent
US08049015B2

Procedure details

4-Bromo-3-dibromomethyl-benzonitrile (5.66 g, 16 mmol) was dissolved in EtOH (150 mL) and heated to 60° C. Silver nitrate (6.80 g, 40 mmol), prepared as a solution in H2O (40 mL), was added dropwise, and the reaction was heated to 75° C. and stirred overnight. The organic layer was decanted, concentrated, and filtered, and the residue was partitioned between EtOAc and H2O. The product was extracted with EtOAc, and the combined organic layers were concentrated and purified by silica gel chromatography (0-30% EtOAc in hexanes) to give 4-bromo-3-formyl-benzonitrile.
Quantity
5.66 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
6.8 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[CH:10](Br)Br.CC[OH:15]>O.[N+]([O-])([O-])=O.[Ag+]>[Br:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[CH:10]=[O:15] |f:3.4|

Inputs

Step One
Name
Quantity
5.66 g
Type
reactant
Smiles
BrC1=C(C=C(C#N)C=C1)C(Br)Br
Name
Quantity
150 mL
Type
reactant
Smiles
CCO
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
O
Name
Quantity
6.8 g
Type
catalyst
Smiles
[N+](=O)([O-])[O-].[Ag+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated to 75° C.
CUSTOM
Type
CUSTOM
Details
The organic layer was decanted
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between EtOAc and H2O
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
the combined organic layers were concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography (0-30% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=C(C=C(C#N)C=C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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